molecular formula C7H9N5S B1236303 Triapine

Triapine

Cat. No.: B1236303
M. Wt: 195.25 g/mol
InChI Key: XMYKNCNAZKMVQN-WCIBSUBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triapine is a compound with significant interest in the fields of chemistry and pharmacology. It is known for its potential biological activities and applications in various scientific research areas. The compound is characterized by its unique structure, which includes a pyridine ring and a thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triapine typically involves the condensation of 3-aminopyridine with thiourea in the presence of a suitable catalyst. The reaction is usually carried out in an aqueous medium, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

Industrial production of thiourea derivatives, including this compound, often involves the use of isocyanides and elemental sulfur. This method is efficient and yields high purity products .

Chemical Reactions Analysis

Types of Reactions

Triapine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the pyridine ring .

Major Products

The major products formed from these reactions include disulfides, amines, and substituted thiourea derivatives, which have various applications in medicinal chemistry and material science .

Comparison with Similar Compounds

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of Triapine in targeting cancer cells, and how can researchers validate these pathways experimentally?

  • Methodological Answer : this compound acts as a ribonucleotide reductase (RNR) inhibitor, depleting deoxyribonucleotide pools and inducing replication stress. To validate this:

  • Use in vitro assays (e.g., RNR activity inhibition via spectrophotometric quantification of dNTP levels) .

  • Employ siRNA knockdown or CRISPR-Cas9 models to confirm RNR dependency in cytotoxicity.

  • Compare metabolic profiles (e.g., LC-MS) of treated vs. untreated cancer cells to assess dNTP depletion .

    Key Findings Experimental ModelReference
    80% RNR inhibition at 10 µM this compoundLeukemia cell lines
    Synergistic cytotoxicity with hydroxyureaPancreatic cancer models

Q. What experimental models are most appropriate for preclinical evaluation of this compound’s efficacy?

  • Methodological Answer :

  • In vitro : Use cancer cell lines with varying RNR expression (e.g., glioblastoma U87-MG, leukemia CCRF-CEM) to assess selectivity .
  • In vivo : Xenograft models (e.g., murine glioblastoma) with pharmacokinetic monitoring to evaluate blood-brain barrier penetration .
  • Include controls for iron metabolism (e.g., ferritin-heavy chain knockout models) to study this compound’s iron-chelating effects .

Q. How do researchers address this compound’s pharmacokinetic challenges, such as rapid clearance and low bioavailability?

  • Methodological Answer :

  • Conduct metabolic stability assays using liver microsomes to identify major CYP450 enzymes involved in this compound metabolism (e.g., CYP3A4) .
  • Develop nanoparticle formulations or prodrugs to prolong half-life (e.g., PEGylated liposomes tested in murine models) .
  • Monitor plasma concentrations via HPLC in Phase I trials to correlate dosage with efficacy .

Advanced Research Questions

Q. What strategies mitigate resistance to this compound in recurrent cancers?

  • Methodological Answer :

  • Profile resistance mechanisms via RNA-seq of this compound-treated vs. resistant clones (e.g., upregulation of ABC transporters or RNR subunit mutations) .

  • Combine this compound with ferroptosis inducers (e.g., erastin) to exploit iron dysregulation .

  • Use patient-derived organoids to model adaptive responses in heterogeneous tumors .

    Resistance Factor InterventionOutcome
    ABCB1 overexpressionCo-administration with verapamil50% reversal of resistance

Q. How can researchers design clinical trials to optimize this compound combination therapies?

  • Methodological Answer :

  • Follow Phase I/II dose-escalation protocols (e.g., this compound + radiation + temozolomide for glioblastoma) with strict safety monitoring (e.g., methemoglobinemia) .
  • Use adaptive trial designs to adjust dosing based on pharmacokinetic/pharmacodynamic (PK/PD) modeling .
  • Stratify patients by tumor RNR expression levels (IHC or RNA-seq) to predict response .

Q. What metabolic pathways dominate this compound’s elimination, and how do they influence dosing schedules?

  • Methodological Answer :

  • Identify metabolites via high-resolution mass spectrometry (HR-MS) in preclinical models. Key pathways include:
  • Acetylation (N-acetyltransferase-mediated) → reduced activity .
  • Hydroxylation (CYP3A4) → potential drug-drug interactions .
  • Adjust dosing intervals in renal/hepatic impairment models to reflect clearance rates .

Q. How should contradictory data on this compound’s efficacy across cancer types be analyzed?

  • Methodological Answer :

  • Perform meta-analysis of preclinical studies, accounting for variables:
  • Tumor microenvironment (e.g., hypoxia’s impact on RNR activity) .
  • Iron availability (e.g., transferrin receptor expression) .
  • Validate findings in isogenic cell lines with controlled RNR expression .

Q. What biomarkers predict this compound response in clinical settings?

  • Methodological Answer :

  • Correlate baseline dNTP levels (via LC-MS) with treatment response in Phase I trials .
  • Assess redox status (e.g., glutathione levels) as a marker of iron-mediated oxidative stress .

Q. How can translational gaps between preclinical and clinical this compound studies be addressed?

  • Methodological Answer :

  • Standardize in vivo models to mimic human pharmacokinetics (e.g., murine xenografts with humanized liver enzymes) .
  • Use PK/PD bridging studies to extrapolate efficacious doses from animals to humans .

Q. What computational tools aid in modeling this compound’s synergy with other anticancer agents?

  • Methodological Answer :
  • Apply Chou-Talalay combination index (CI) analysis to quantify synergy in vitro .
  • Use systems biology platforms (e.g., CellMinerCDB) to identify co-targetable pathways (e.g., DNA repair) .

Properties

Molecular Formula

C7H9N5S

Molecular Weight

195.25 g/mol

IUPAC Name

[(Z)-(3-aminopyridin-2-yl)methylideneamino]thiourea

InChI

InChI=1S/C7H9N5S/c8-5-2-1-3-10-6(5)4-11-12-7(9)13/h1-4H,8H2,(H3,9,12,13)/b11-4-

InChI Key

XMYKNCNAZKMVQN-WCIBSUBMSA-N

Isomeric SMILES

C1=CC(=C(N=C1)/C=N\NC(=S)N)N

Canonical SMILES

C1=CC(=C(N=C1)C=NNC(=S)N)N

Pictograms

Acute Toxic; Irritant

Synonyms

3-aminopyridine-2-carboxaldehyde thiosemicarbazone
3-APCT
NSC 663249
PAN 811
PAN-811
PAN811
triapine

Origin of Product

United States

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